4-Bromobenzo[b]thiophene-3-carbonitrile
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Overview
Description
4-Bromobenzo[b]thiophene-3-carbonitrile is an organic compound with the molecular formula C9H4BrNS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzo[b]thiophene-3-carbonitrile typically involves the bromination of benzo[b]thiophene followed by the introduction of a cyano group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation can rapidly produce benzo[b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aminobenzo[b]thiophene derivatives.
Scientific Research Applications
4-Bromobenzo[b]thiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carbonitrile: Lacks the bromine substituent, leading to different reactivity and applications.
4-Chlorobenzo[b]thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
4-Fluorobenzo[b]thiophene-3-carbonitrile:
Uniqueness
4-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and allows for the introduction of various functional groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H4BrNS |
---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H |
InChI Key |
BCRWVCOLRPYCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C#N |
Origin of Product |
United States |
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